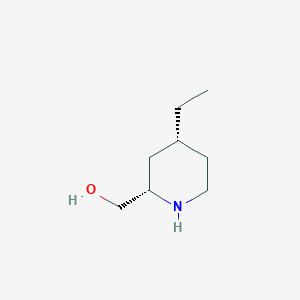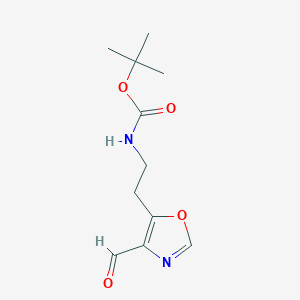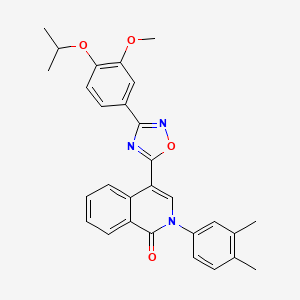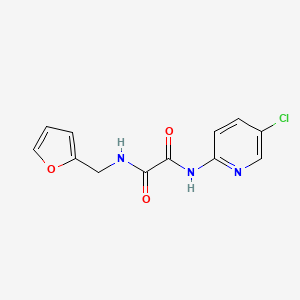![molecular formula C11H16N2O B2891371 [2-(Cyclopentyloxy)pyridin-3-yl]methanamine CAS No. 954255-06-2](/img/structure/B2891371.png)
[2-(Cyclopentyloxy)pyridin-3-yl]methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[2-(Cyclopentyloxy)pyridin-3-yl]methanamine” is a chemical compound with the molecular formula C11H16N2O . It has a molecular weight of 192.26 g/mol . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of “[2-(Cyclopentyloxy)pyridin-3-yl]methanamine” and similar compounds has been the subject of research. For instance, a metal-free approach for the oxidation of primary and secondary amines to their corresponding aldehydes and ketones using PhI(OAc)2 in combination with a catalytic amount of TEMPO as an oxidizing agent has been described . Another study describes an efficient copper-catalyzed synthesis of pyridin-2-yl-methanones from pyridin-2-yl-methanes through a direct Csp3-H oxidation approach with water under mild conditions .Molecular Structure Analysis
The InChI code for “[2-(Cyclopentyloxy)pyridin-3-yl]methanamine” is 1S/C11H16N2/c12-11(9-5-1-2-6-9)10-7-3-4-8-13-10/h3-4,7-9,11H,1-2,5-6,12H2 .Chemical Reactions Analysis
The oxidation of amines is a key reaction in the synthesis of “[2-(Cyclopentyloxy)pyridin-3-yl]methanamine” and similar compounds. Transition metals catalyze the oxidation of Csp3-H for the synthesis of aromatic ketones .Physical And Chemical Properties Analysis
“[2-(Cyclopentyloxy)pyridin-3-yl]methanamine” is a liquid at room temperature . It has a molecular weight of 192.26 g/mol .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
Compounds structurally related to "[2-(Cyclopentyloxy)pyridin-3-yl]methanamine" have been explored for their potential therapeutic applications. For instance, novel Schiff bases of 3-aminomethyl pyridine, which share a structural motif with "[2-(Cyclopentyloxy)pyridin-3-yl]methanamine," have been synthesized and evaluated for anticonvulsant activity. These compounds were observed to exhibit significant seizures protection after administration, highlighting their potential as anticonvulsant agents (Pandey & Srivastava, 2011).
Organometallic Chemistry and Catalysis
Research in organometallic chemistry has led to the synthesis of palladium(II) and platinum(II) complexes based on pyrrole Schiff bases derived from compounds similar to "[2-(Cyclopentyloxy)pyridin-3-yl]methanamine." These complexes have been characterized and shown to exhibit anticancer activity, demonstrating the potential of these compounds in the development of new chemotherapeutic agents (Mbugua et al., 2020).
Material Science and Photocytotoxicity
Iron(III) complexes of pyridoxal Schiff base, which are structurally related to "[2-(Cyclopentyloxy)pyridin-3-yl]methanamine," have been studied for their photocytotoxic properties. These complexes showed remarkable photocytotoxicity in red light to various cell lines by means of apoptosis, generating reactive oxygen species. This research opens new avenues for the development of photocytotoxic agents for cancer therapy (Basu et al., 2015).
Extraction and Purification Techniques
Ether derivatives structurally related to "[2-(Cyclopentyloxy)pyridin-3-yl]methanamine" have been investigated as efficient extractants for Fe(III) from HCl solutions. These compounds demonstrated significant efficiency in the extraction of iron(III), suggesting their potential application in the separation and purification of iron (Wojciechowska et al., 2019).
Eigenschaften
IUPAC Name |
(2-cyclopentyloxypyridin-3-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c12-8-9-4-3-7-13-11(9)14-10-5-1-2-6-10/h3-4,7,10H,1-2,5-6,8,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZPYLOUPWTVBSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=C(C=CC=N2)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(Cyclopentyloxy)pyridin-3-yl]methanamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2891288.png)
![5-benzyl-2-(4-chlorophenyl)-3-(4-(trifluoromethyl)phenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2891289.png)



![N-(4-chlorobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2891293.png)



![4-[ethyl(phenyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2891303.png)
![4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzohydrazide](/img/structure/B2891306.png)


![methyl (2Z)-2-[2-(2,4-dimethylphenyl)hydrazin-1-ylidene]-3-oxobutanoate](/img/structure/B2891311.png)